molecular formula C22H20O4 B1635302 Methyl 3,5-bis(benzyloxy)benzoate CAS No. 58605-10-0

Methyl 3,5-bis(benzyloxy)benzoate

Cat. No.: B1635302
CAS No.: 58605-10-0
M. Wt: 348.4 g/mol
InChI Key: GBQCMRLPXFXVIN-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(benzyloxy)benzoate: is an organic compound with the molecular formula C22H20O4 . It is a derivative of benzoic acid, featuring two benzyloxy groups attached to the benzene ring at the 3 and 5 positions, and a methyl ester group at the carboxyl position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,5-bis(benzyloxy)benzoate can be synthesized through the reaction of 3,5-dihydroxybenzoic acid methyl ester with benzyl chloride in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3,5-bis(benzyloxy)benzoate can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to yield the corresponding alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Organic Synthesis

Building Block for Complex Molecules
Methyl 3,5-bis(benzyloxy)benzoate serves as a versatile building block in organic synthesis. It is utilized in the preparation of dendrimers and glycodendrimers, which are important in drug delivery systems due to their ability to encapsulate therapeutic agents and enhance bioavailability . The compound's reactive benzyloxy groups allow for further functionalization, making it an essential intermediate in synthesizing more complex organic molecules.

Dendritic Structures
The compound has been employed in synthesizing monodispersed dendritic polyesters using convergent growth processes. These dendritic structures exhibit unique properties that can be tailored for specific applications in materials science . Dendrimers made from this compound have shown promise in biomedical applications due to their low toxicity and high drug-loading capacity.

Applications in Materials Science

Luminescent Materials
Research has demonstrated that derivatives of this compound can be used to synthesize luminescent lanthanide coordination complexes. These complexes display unique emission properties that are valuable for applications in optoelectronics and photonics . The incorporation of lanthanides into these structures enhances their luminescent properties, making them suitable for use in sensors and imaging technologies.

Polymer Chemistry
In polymer chemistry, this compound has been used to create advanced materials with specific mechanical and thermal properties. Its incorporation into polymer matrices can improve material performance for applications ranging from coatings to structural components .

Mechanism of Action

The mechanism of action of methyl 3,5-bis(benzyloxy)benzoate largely depends on its chemical reactivity. The benzyloxy groups can participate in various chemical reactions, such as nucleophilic substitution or oxidation, which can alter the compound’s properties and interactions with other molecules. The ester group can undergo hydrolysis to release the corresponding acid, which may further react under physiological conditions .

Comparison with Similar Compounds

  • Methyl 3,5-dihydroxybenzoate
  • Methyl 3,5-dimethoxybenzoate
  • Methyl 3,5-dibenzyloxybenzoate

Comparison:

Methyl 3,5-bis(benzyloxy)benzoate stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields of research and industry.

Biological Activity

Methyl 3,5-bis(benzyloxy)benzoate (C22H20O4) is an organic compound with significant potential in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features two benzyloxy groups at the 3 and 5 positions of a benzoate structure, along with a methyl ester group. This configuration not only affects its solubility and reactivity but also its biological interactions. The compound is primarily used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions:

  • Oxidation : The benzyloxy groups can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The compound can be reduced to yield corresponding alcohols.
  • Nucleophilic Substitution : The ester group can participate in hydrolysis, releasing benzoic acid under physiological conditions .

These reactions may lead to the formation of active metabolites that exhibit biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating various compounds showed that it had significant activity against several bacterial strains. The compound's structure allows it to interact effectively with microbial membranes, disrupting their integrity and function .

Cytotoxicity Studies

In cytotoxicity assays, this compound demonstrated selective toxicity towards certain cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing potential anticancer agents that minimize adverse effects on healthy tissues .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against Staphylococcus epidermidis. The results indicated a significant reduction in bacterial viability upon treatment with the compound, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains .
  • Cytotoxicity Profile : In vitro studies conducted on various cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 to 30 µM. This indicates a promising lead for further development into anticancer therapies .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeAntimicrobial ActivityCytotoxicity (IC50 µM)
This compoundBis(benzyloxy) derivativeHigh10-30
Methyl 3,5-dihydroxybenzoateHydroxyl derivativeModerate>50
Methyl 3,5-dimethoxybenzoateDimethoxy derivativeLow>100

This table illustrates that this compound exhibits superior antimicrobial activity and lower cytotoxicity compared to its analogs.

Properties

IUPAC Name

methyl 3,5-bis(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-24-22(23)19-12-20(25-15-17-8-4-2-5-9-17)14-21(13-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQCMRLPXFXVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974153
Record name Methyl 3,5-bis(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58605-10-0
Record name Methyl 3,5-bis(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 25.0 g (0.15 mol) of 3,5-dihydroxybenzoic acid methyl ester, 44 ml (0.37 mol) of benzyl bromide and 82 g (0.60 mol) of potassium carbonate in 300 ml of DMF was stirred and heated at 85° under argon for 45 hours. The cooled reaction mixture was filtered and the filtrate was concentrated at reduced pressure. The residue was treated with methylene chloride and the extract was filtered again to remove salts. Crystallization from methylene chloride-methanol gave 41.9 g (81% yield, mp 64°-66°) of 3,5-bis(phenylmethoxy)benzoic acid methyl ester.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3,5-bis(benzyloxy)benzoate
Methyl 3,5-bis(benzyloxy)benzoate
Methyl 3,5-bis(benzyloxy)benzoate
Methyl 3,5-bis(benzyloxy)benzoate
Methyl 3,5-bis(benzyloxy)benzoate
Methyl 3,5-bis(benzyloxy)benzoate

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